molecular formula C11H15F2N B13288306 (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine

(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine

Cat. No.: B13288306
M. Wt: 199.24 g/mol
InChI Key: WCELYCHPRKZUSM-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₅F₂N It is characterized by the presence of a butan-2-yl group attached to a [(2,3-difluorophenyl)methyl]amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s fluorinated aromatic ring is believed to play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine
  • (Butan-2-yl)[(2,5-difluorophenyl)methyl]amine
  • (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine

Uniqueness

(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13/h4-6,8,14H,3,7H2,1-2H3

InChI Key

WCELYCHPRKZUSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C(=CC=C1)F)F

Origin of Product

United States

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